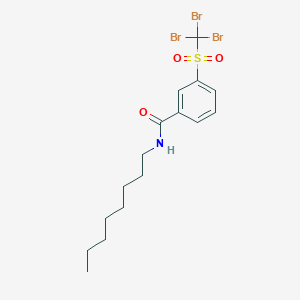
N-Octyl-3-(tribromomethanesulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octyl-3-(tribromomethanesulfonyl)benzamide is a chemical compound characterized by its unique structure, which includes an octyl group, a tribromomethanesulfonyl group, and a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Octyl-3-(tribromomethanesulfonyl)benzamide typically involves the reaction of 3-(tribromomethanesulfonyl)benzoic acid with octylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-Octyl-3-(tribromomethanesulfonyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The tribromomethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: Oxidation of the benzamide core can lead to the formation of benzoic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Various substituted benzamides.
Reduction Reactions: Sulfonyl derivatives.
Oxidation Reactions: Benzoic acid derivatives.
Applications De Recherche Scientifique
N-Octyl-3-(tribromomethanesulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of N-Octyl-3-(tribromomethanesulfonyl)benzamide involves its interaction with specific molecular targets. The tribromomethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzyme functions or alteration of protein-protein interactions, which can have downstream effects on cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Octylbenzamide: Lacks the tribromomethanesulfonyl group, resulting in different reactivity and applications.
3-(Tribromomethanesulfonyl)benzoic acid: Lacks the octyl group, leading to different solubility and biological activity.
N-Octyl-3-(methanesulfonyl)benzamide: Contains a methanesulfonyl group instead of a tribromomethanesulfonyl group, affecting its chemical properties and reactivity.
Uniqueness
The combination of these functional groups allows for versatile modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
327177-92-4 |
|---|---|
Formule moléculaire |
C16H22Br3NO3S |
Poids moléculaire |
548.1 g/mol |
Nom IUPAC |
N-octyl-3-(tribromomethylsulfonyl)benzamide |
InChI |
InChI=1S/C16H22Br3NO3S/c1-2-3-4-5-6-7-11-20-15(21)13-9-8-10-14(12-13)24(22,23)16(17,18)19/h8-10,12H,2-7,11H2,1H3,(H,20,21) |
Clé InChI |
ZMOGXSMFNXGBJA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


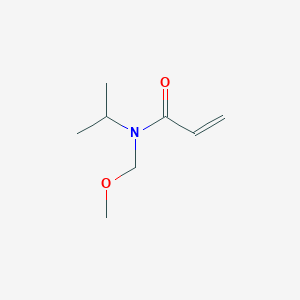
![4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12570854.png)
![2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester](/img/structure/B12570858.png)
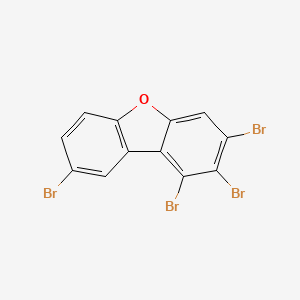
![6-Chloropyrazino[2,3-a]phenazin-5(7H)-one](/img/structure/B12570867.png)
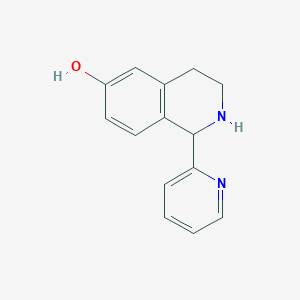

![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)
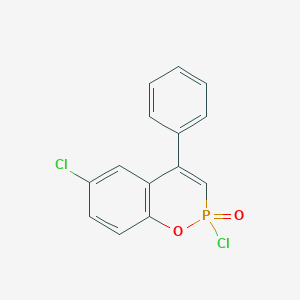
![(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12570913.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)
![5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde](/img/structure/B12570934.png)
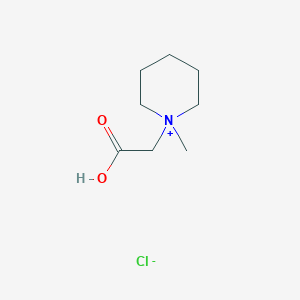
![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)
